molecular formula C13H11F4N3O B5663827 3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide

3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide

Cat. No. B5663827
M. Wt: 301.24 g/mol
InChI Key: ZOXGWAFWVJWUDR-UHFFFAOYSA-N
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Description

Fluorinated compounds have attracted significant interest in synthetic and medicinal chemistry due to their unique properties, including chemical stability and biological activity. The specific fluorinated structure “3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide” likely exhibits characteristics that make it valuable for specific applications in these fields.

Synthesis Analysis

Recent methodologies for introducing fluorinated groups into molecules involve direct fluorination or assembly from fluorinated substrates. For example, the monofluoromethylation of N-heterocycles demonstrates the versatility of incorporating fluorine into complex structures for enhanced molecular properties (Moskalik, 2023).

Molecular Structure Analysis

The structure of fluorinated compounds, particularly those with pyrazole rings, has been extensively explored. Trifluoromethyl groups attached to pyrazoles are known to significantly influence the chemical and physical properties of these compounds, impacting their reactivity and potential applications (Aggarwal & Sharma, 2023).

Chemical Reactions and Properties

The reactivity of fluorinated compounds varies widely, with trifluoromethyl groups often enhancing the chemical stability and reactivity of the molecule. For example, fluoroalkylation reactions in aqueous media have been developed to efficiently introduce fluorinated groups into target molecules under environmentally benign conditions (Song et al., 2018).

Physical Properties Analysis

Fluorinated compounds exhibit unique physical properties, including low surface energies and high thermal stability. These properties are largely attributed to the strong carbon-fluorine bonds and the ability of fluorinated groups to influence the overall molecular conformation and solubility (Wang et al., 2013).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, such as reactivity, acidity, and electronegativity, are significantly affected by the presence of fluorine atoms. These effects are critical in designing molecules with desired reactivity and stability profiles for specific applications (Kiyani, 2018).

properties

IUPAC Name

3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O/c14-12-9(2-1-3-10(12)13(15,16)17)8-6-19-20(7-8)5-4-11(18)21/h1-3,6-7H,4-5H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGWAFWVJWUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN(N=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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